molecular formula C12H16N2O2 B7474074 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide

2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide

Cat. No. B7474074
M. Wt: 220.27 g/mol
InChI Key: XSDLPULUBIUQEB-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide, also known as DMOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. DMOB is a small molecule that belongs to the class of benzamides and has been shown to exhibit anticancer properties in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is not fully understood. However, it has been suggested that 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer and have been implicated in the development and progression of cancer. By inhibiting HDAC activity, 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide may alter the expression of genes involved in cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of proteins involved in angiogenesis, the process of forming new blood vessels. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has also been shown to modulate the immune response by increasing the production of cytokines, molecules that regulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in lab experiments is its low molecular weight, which allows it to easily penetrate cell membranes and reach its target inside the cell. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is also stable under physiological conditions, making it suitable for in vivo studies. However, one of the limitations of using 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide. One area of research is the identification of the specific HDAC isoforms that are targeted by 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide. This information could help in the development of more selective HDAC inhibitors with fewer side effects. Another area of research is the evaluation of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in combination with other anticancer agents, such as immunotherapy or targeted therapy. Finally, the development of more efficient synthesis methods for 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide could lead to its wider use in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide involves the reaction of 3,4-dimethylaniline with 2-(methylamino)acetaldehyde dimethyl acetal in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in high yield and purity.

Scientific Research Applications

2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, melanoma, and prostate cancer. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-5-4-6-10(9(8)2)12(16)14-7-11(15)13-3/h4-6H,7H2,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDLPULUBIUQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide

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